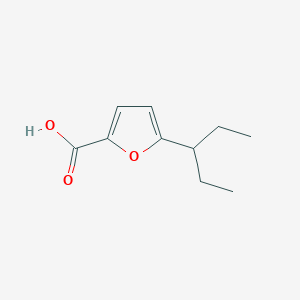

5-(Pentan-3-yl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC17834761

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 5-pentan-3-ylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | GSFFLIRVMHEMSY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)C1=CC=C(O1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-(Pentan-3-yl)furan-2-carboxylic acid consists of a five-membered furan ring substituted with a carboxylic acid (-COOH) group at position 2 and a pentan-3-yl (-CH₂CH(CH₂CH₂CH₃)) group at position 5 (Fig. 1). The pentan-3-yl substituent introduces steric bulk and hydrophobicity, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol (calc.) |

| Density | ~1.2–1.4 g/cm³ (est.) |

| Boiling Point | 250–300°C (est.) |

| LogP (Partition Coeff.) | ~2.5–3.5 (est.) |

Estimates derived from structurally analogous furan derivatives .

The carboxylic acid group enables hydrogen bonding, enhancing interactions with biological targets, while the branched alkyl chain improves lipid solubility, potentially aiding membrane penetration .

Synthesis and Production Methods

Chemical Synthesis Pathways

Although direct synthetic routes for 5-(Pentan-3-yl)furan-2-carboxylic acid are sparsely documented, analogous methods for furan-carboxylic acids provide a framework:

-

Alkylation of Furan-2-carboxylic Acid:

Furan-2-carboxylic acid reacts with pentan-3-yl halides (e.g., 3-bromopentane) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF. This nucleophilic substitution introduces the pentan-3-yl group . -

Hydrolysis of Ester Precursors:

Methyl or ethyl esters of 5-substituted furan-2-carboxylic acids undergo alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the carboxylic acid . For example, methyl 5-(pentan-3-yl)furan-2-carboxylate hydrolyzes to the target compound .

Biological Activities and Mechanisms

Antimicrobial Properties

Furan-carboxylic acids exhibit potent antimicrobial effects by disrupting microbial membranes or inhibiting extracellular polysaccharide production . In Escherichia coli and Pseudomonas collierea, trace concentrations (nmol/L) of furan-2-carboxylic acid analogs suppress swarming and swimming motility, critical for biofilm formation . The pentan-3-yl group in 5-(Pentan-3-yl)furan-2-carboxylic acid may enhance these effects by increasing lipophilicity and membrane affinity .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites. For instance, furan derivatives inhibit xanthine oxidase and acetylcholinesterase, suggesting potential therapeutic applications .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for drug design, the compound’s furan core is amenable to functionalization. Derivatives show promise as:

-

Antibacterial agents: Targeting Gram-negative pathogens via membrane disruption .

-

Antifungal agents: Disrupting ergosterol biosynthesis in Candida spp. .

Material Science

Furan-carboxylic acids serve as monomers for biodegradable polymers. The pentan-3-yl group could improve thermal stability in polyesters or polyamides .

Comparison with Structural Analogs

Table 2: Key Differences from Analogous Compounds

| Compound | Substituent | LogP | Bioactivity |

|---|---|---|---|

| Furan-2-carboxylic acid | -H at C5 | 0.8 | Moderate antimicrobial activity |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | -CH₂OH at C5 | 0.2 | Enhanced solubility, weaker activity |

| 5-(Pentan-3-yl)furan-2-carboxylic acid | -CH₂CH(CH₂CH₂CH₃) at C5 | 3.1 | High membrane permeability, potent activity |

The pentan-3-yl group’s hydrophobicity distinguishes it from polar analogs, enabling unique interactions in hydrophobic enzyme pockets .

Challenges and Future Directions

Current limitations include:

-

Synthetic Yield: Alkylation reactions often suffer from low regioselectivity.

-

Biological Data: In vivo toxicity and pharmacokinetic profiles remain unstudied.

Future research should prioritize:

-

Catalytic methods (e.g., Pd-catalyzed cross-coupling) for efficient synthesis.

-

High-throughput screening against drug-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume